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molecular formula C9H12N2O B175374 (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine CAS No. 146949-50-0

(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine

Cat. No. B175374
M. Wt: 164.2 g/mol
InChI Key: LIFDZYGZQFXJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05250540

Procedure details

3.2 g (11 mmol) of the compound from Example VII and 9.2 g (150 mmol) of 2-aminoethanol are heated under nitrogen to 80° C. After 5 minutes the mixture is cooled, and the reaction mixture is partitioned between 70 ml of toluene and 92 ml of 5% strength NaCl solution. The phases are separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried and evaporated in vacuo. 1.7 g of the title compound are obtained as a light yellow oil.
Name
compound
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C1(=O)[N:5]([CH2:6][CH:7]2[O:16][C:11]3=[N:12][CH:13]=[CH:14][CH:15]=[C:10]3[CH2:9][CH2:8]2)C(=O)C2=CC=CC=C12.NCCO>>[NH2:5][CH2:6][CH:7]1[O:16][C:11]2=[N:12][CH:13]=[CH:14][CH:15]=[C:10]2[CH2:9][CH2:8]1

Inputs

Step One
Name
compound
Quantity
3.2 g
Type
reactant
Smiles
C1(C=2C(C(N1CC1CCC=3C(=NC=CC3)O1)=O)=CC=CC2)=O
Name
Quantity
9.2 g
Type
reactant
Smiles
NCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 5 minutes the mixture is cooled
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture is partitioned between 70 ml of toluene and 92 ml of 5% strength NaCl solution
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC1CCC=2C(=NC=CC2)O1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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